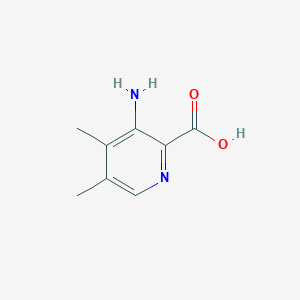

3-Amino-4,5-dimethylpyridine-2-carboxylic acid

Description

3-Amino-4,5-dimethylpyridine-2-carboxylic acid is a pyridine derivative featuring an amino group at position 3, methyl groups at positions 4 and 5, and a carboxylic acid moiety at position 2. Pyridine carboxylic acids are known for their role in enzyme interactions, metal chelation, and pharmaceutical activity, making this compound of interest for further study .

Properties

CAS No. |

211318-92-2 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

3-amino-4,5-dimethylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H10N2O2/c1-4-3-10-7(8(11)12)6(9)5(4)2/h3H,9H2,1-2H3,(H,11,12) |

InChI Key |

DHZBRLCYBDMIKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1C)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes via Functionalized Pyridine Intermediates

One effective approach to synthesize substituted pyridine carboxylic acids such as 3-amino-4,5-dimethylpyridine-2-carboxylic acid involves starting from functionalized pyridine ketones or lactams. A notable method uses chiral lactam precursors to introduce the amino group and methyl substitutions on the pyridine ring.

-

- Starting from chirally pure Vince lactam, ketones with methyl substitutions at the 4 and 5 positions are synthesized.

- These ketones undergo treatment with sulfonyl fluorides and bases to introduce difluoromethylene groups as intermediates.

- Protective groups such as para-methoxybenzyl (PMB) and tert-butoxycarbonyl (Boc) are used to protect amino functionalities during transformations.

- Selective hydrogenation and ring-opening reactions under acidic or basic conditions yield the desired amino-substituted pyridine carboxylic acid derivatives.

-

- Ketone intermediates (e.g., 18a/18b) → sulfonyl fluorides treatment → protected intermediates (20a/20b) → selective hydrogenation → ring-opening → final amino-pyridine carboxylic acid product.

This method allows for precise control over stereochemistry and substitution patterns, crucial for obtaining 3-amino-4,5-dimethylpyridine-2-carboxylic acid with high purity and yield.

Condensation of Azlactones with Enamines

Another synthetic strategy involves the condensation of azlactones with enamines to build the pyridine ring system with desired substitutions.

-

- Azlactones derived from hippuric acid and aromatic aldehydes are prepared via condensation in the presence of polyphosphoric acid.

- These azlactones react with enamines by heating at elevated temperatures (~180°C) without solvents.

- The reaction yields ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylates, which can be further transformed to the target pyridine carboxylic acids.

-

- The products are often obtained as cis- or trans-isomers, with yields varying between 40-80% depending on substituents.

- Subsequent dehydration and oxidation steps using reagents like phosphorus oxychloride or thionyl chloride convert intermediates into fully aromatic pyridine derivatives.

This method is valuable for synthesizing a range of 3-amino-substituted pyridine carboxylic acids with aryl or alkyl substitutions at other positions.

Pyridine-2,3-dicarboxylic Acid Ester Synthesis via Aminohalomaleic Acid Esters

A patented process provides a route to pyridine-2,3-dicarboxylic acid esters, which can be adapted for 3-amino-4,5-dimethylpyridine-2-carboxylic acid synthesis.

-

- Aminohalomaleic acid esters are synthesized by reacting dihalomaleic acid esters with ammonia or ammonium salts in aprotic solvents such as dimethylformamide.

- These esters react with unsaturated aldehydes or ketones at temperatures ranging from 50°C to the solvent's boiling point (usually 70-110°C).

- Acid catalysts like anhydrous acetic acid and acid-binding agents such as pyridine are employed to facilitate the reaction.

- The reaction typically proceeds over several hours with continuous heating, followed by isolation through extraction or chromatography.

-

- The method allows for the introduction of amino and carboxyl groups in a controlled manner.

- It is adaptable to various aldehydes and ketones, enabling substitution at the 4 and 5 positions of the pyridine ring.

| Step | Reactants | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| 1 | Dihalomaleic acid ester + NH3 | 60-120°C, DMF solvent | Aminohalomaleic acid ester | 70-85 |

| 2 | Aminohalomaleic ester + unsat. aldehyde | 70-110°C, Acetic acid catalyst | Pyridine-2,3-dicarboxylic acid ester | 60-75 |

This process forms a robust foundation for synthesizing amino-substituted pyridine carboxylic acids with potential for scale-up.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Functionalized Pyridine Ketones/Lactams | Chirally pure Vince lactam, ketones | Sulfonyl fluorides, Boc protection, hydrogenation | High stereocontrol, selective functionalization | Multi-step, requires chiral precursors |

| Azlactone-Enamine Condensation | Azlactones from hippuric acid, enamines | Polyphosphoric acid, heat (180°C) | Solvent-free, good yields | Isomer mixtures, high temp needed |

| Aminohalomaleic Acid Ester Route | Dihalomaleic acid esters, ammonia | Aprotic solvents, acetic acid catalyst, pyridine | Versatile, scalable | Requires careful control of conditions |

Research Discoveries and Notes

- The use of protective groups such as Boc and PMB is critical in controlling reactivity and selectivity during multi-step synthesis of amino-substituted pyridine acids.

- The condensation of azlactones with enamines offers a solvent-free and relatively straightforward approach, but controlling isomer formation remains a challenge.

- The patented process employing aminohalomaleic acid esters provides a practical industrial route, emphasizing the importance of solvent choice and acid catalysts for optimal yields.

- Recent research highlights the importance of selective hydrogenation and ring-opening steps to obtain the desired amino-pyridine carboxylic acid structure with minimal side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,5-dimethylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid can produce alcohols or aldehydes.

Scientific Research Applications

3-Amino-4,5-dimethylpyridine-2-carboxylic acid is a compound with potential applications across various scientific fields due to its unique structure, which features both amino and carboxylic functionalities. Researchers may utilize it as a building block for creating novel compounds aimed at studying biochemical processes. Understanding its behavior in biological contexts or chemical transformations requires interaction studies involving enzymes, receptors, or other biomolecules.

Potential Applications

- Material Science: This compound can be employed in material science for creating novel materials with specific properties.

- Medicinal Chemistry: Due to its structural characteristics, 4,5-dimethylpyridine-2-carboxylic acid has potential applications in medicinal chemistry and organic synthesis. It can be utilized in producing specialty chemicals and as an intermediate in pharmaceutical synthesis. Its interactions with biological macromolecules suggest a role in biochemical pathways and potential therapeutic applications.

- Cosmetics: Polymers, including those of synthetic and semi-synthetic origin, are used in cosmetics for their thermal and chemo-sensitive properties . They can be used in nanoparticles for fragrance delivery and to modify release profiles, as well as in skin and hair care products .

Analogous Compounds

Mechanism of Action

The mechanism of action of 3-Amino-4,5-dimethylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridine Carboxylic Acid Derivatives

4-Pyridoxic Acid (3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid)

- Structural Differences: Substituents: 3-hydroxy, 5-hydroxymethyl, and 2-methyl groups vs. 3-amino, 4,5-dimethyl groups in the target compound. Carboxylic Acid Position: At position 4 vs. position 2 in the target compound.

- Functional Implications: The hydroxyl and hydroxymethyl groups in 4-pyridoxic acid enhance hydrogen-bonding capacity, influencing solubility and enzyme interactions (e.g., involvement in vitamin B6 metabolism) . The amino group in 3-amino-4,5-dimethylpyridine-2-carboxylic acid may confer nucleophilic reactivity, enabling participation in coupling reactions or metal coordination.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structural Differences: Pyrimidine core vs. pyridine core in the target compound. Chlorine at position 2 vs. amino group at position 3.

- Functional Implications: Chlorine increases electrophilicity, favoring nucleophilic substitution reactions, whereas the amino group in the target compound could act as a directing group in electrophilic aromatic substitution .

Amino-Substituted Heterocycles

Heterocyclic Amines in Cooked Foods (e.g., 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)

- Structural Differences :

- Fused imidazo-pyridine ring system vs. simple pyridine in the target compound.

- Phenyl substituent vs. methyl groups in the target compound.

- The simpler structure of 3-amino-4,5-dimethylpyridine-2-carboxylic acid may reduce genotoxic risks but requires empirical validation.

Table 1: Comparative Physicochemical Data

Biological Activity

3-Amino-4,5-dimethylpyridine-2-carboxylic acid (also known as 3-amino-4,5-dimethylpyridine-2-carboxylic acid or ADPCA) has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and metabolic regulation. This article provides an overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

3-Amino-4,5-dimethylpyridine-2-carboxylic acid is a pyridine derivative characterized by the presence of an amino group and a carboxylic acid functional group. Its structural formula can be represented as follows:

This compound exhibits properties that make it a candidate for various biological applications, particularly in cancer therapy.

Inhibition of Human Ornithine Aminotransferase (hOAT)

Recent studies have highlighted the role of hOAT as a therapeutic target in hepatocellular carcinoma (HCC). The inhibition of hOAT by compounds similar to ADPCA has shown promise in reducing tumor growth and altering metabolic pathways associated with cancer cell proliferation.

- Mechanism : hOAT catalyzes the conversion of ornithine to proline, which is crucial for cancer cell metabolism. Inhibition of this enzyme leads to decreased levels of proline and glutamate, thereby affecting the metabolic reprogramming that supports tumor growth .

- Case Study : A study demonstrated that pharmacological inhibition of hOAT resulted in significant anti-tumor activity in HCC mouse models, with reduced levels of α-fetoprotein (AFP), a biomarker for liver cancer .

Biological Activity Evaluation

The biological activities of 3-amino-4,5-dimethylpyridine-2-carboxylic acid have been evaluated through various assays:

| Activity | Assay Method | Results |

|---|---|---|

| Inhibition of hOAT | Kinetic assays | IC50 values indicating potent inhibition |

| Anti-tumor effects | In vivo models | Significant reduction in tumor size and AFP levels |

Selective Activation of SHP1

Another avenue explored is the potential role of ADPCA derivatives in activating SHP1 (Src Homology 2 domain-containing Protein Tyrosine Phosphatase 1), which has implications for cancer treatment:

- Findings : Certain derivatives exhibited low micromolar EC50 values for SHP1 activation, leading to decreased cancer cell proliferation through dephosphorylation of key signaling pathways such as STAT3 and ERK .

- Mechanism : The activation mechanism involves binding to an allosteric site on SHP1, enhancing its activity against oncogenic signaling pathways .

Case Studies

- Hepatocellular Carcinoma : Inhibition studies using ADPCA analogs showed significant promise in HCC models. The compounds not only inhibited hOAT but also demonstrated synergistic effects when combined with conventional chemotherapeutics .

- Leukemia Models : Compounds derived from ADPCA were tested against leukemia cell lines, showing IC50 values comparable to leading anti-cancer agents, indicating their potential as effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.